[1-(Benzylamino)cyclohexyl]methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Benzylamino)cyclohexyl]methanol typically involves the reaction of cyclohexanone with benzylamine, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the intermediate imine to the desired alcohol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[1-(Benzylamino)cyclohexyl]methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives (ketones or aldehydes), reduced derivatives, and various substituted compounds .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(Benzylamino)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. While detailed mechanistic studies are limited, it is believed that the compound may exert its effects through modulation of enzyme activity or interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- [1-(Aminomethyl)cyclohexyl]methanol
- [1-(Phenylamino)cyclohexyl]methanol
- [1-(Cyclohexylamino)cyclohexyl]methanol
Uniqueness
Compared to similar compounds, [1-(Benzylamino)cyclohexyl]methanol is unique due to its specific benzylamino group, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
[1-(benzylamino)cyclohexyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-12-14(9-5-2-6-10-14)15-11-13-7-3-1-4-8-13/h1,3-4,7-8,15-16H,2,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIPTPUBRRSXGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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